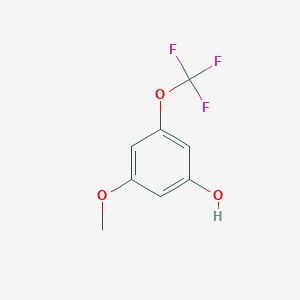

3-Methoxy-5-(trifluoromethoxy)phenol

Description

Significance of Aryl Fluorinated Compounds in Contemporary Organic Synthesis

Aryl fluorinated compounds, which feature one or more fluorine atoms directly attached to an aromatic ring, are of paramount importance in contemporary organic synthesis. The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Due to the high electronegativity of fluorine, the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, with a bond dissociation energy significantly greater than that of a carbon-hydrogen (C-H) bond. mdpi.com This strength imparts enhanced thermal and metabolic stability to the molecule, a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to a longer biological half-life. mdpi.comfiveable.me

The presence of fluorine on an aromatic ring renders it more electron-deficient, which activates the ring toward nucleophilic aromatic substitution (SNAr) reactions. fiveable.me This electronic perturbation provides a powerful tool for synthetic chemists to construct complex molecular architectures. Furthermore, the substitution of hydrogen with fluorine, an atom of comparable size, allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, enabling fine-tuning of a molecule's interaction with biological targets like enzymes and receptors. nih.govnih.gov Consequently, aryl fluorides serve as indispensable building blocks in the synthesis of a wide array of functional molecules, from life-saving drugs to advanced polymers. fiveable.meresearchgate.net

Overview of Substituted Phenols in Organic Synthesis and Materials Science Research

Substituted phenols are a class of organic compounds that are fundamental to both synthetic chemistry and materials science. oregonstate.edu They serve as versatile precursors and key intermediates in the synthesis of a vast number of more complex molecules, including natural products, pharmaceuticals, and polymers. oregonstate.eduwisdomlib.org The hydroxyl group of the phenol (B47542) can be readily derivatized, and the aromatic ring can undergo various substitution reactions, making phenols ideal starting materials for building molecular complexity. researchgate.net

The specific nature and position of the substituents on the phenolic ring dramatically influence the molecule's properties and reactivity, including its acidity, redox potential, and interaction with biological systems. oregonstate.edunih.gov This structure-property relationship is exploited in medicinal chemistry to design drugs with improved efficacy and in materials science to create polymers, such as phenolic resins, with tailored thermal and mechanical properties. oregonstate.eduwisdomlib.org The controlled and selective synthesis of phenols with specific substitution patterns remains a significant and active area of research, as it is crucial for accessing novel functional materials and biologically active compounds. oregonstate.eduresearchgate.net

Unique Electronic and Steric Influence of the Trifluoromethoxy Group in Aromatic Systems

The trifluoromethoxy (-OCF3) group is a unique functional group that is gaining increasing importance in the design of advanced molecules. nih.gov Its influence on aromatic systems stems from a combination of potent electronic and steric effects. Electronically, the -OCF3 group is strongly electron-withdrawing through the sigma bond network (inductive effect) due to the high electronegativity of the three fluorine atoms. nih.govreddit.com This is partially counteracted by the donation of electron density from the oxygen lone pairs into the aromatic π-system (resonance effect). reddit.com The net result is that the trifluoromethoxy group acts as a deactivator for electrophilic aromatic substitution and is generally a meta-director, though with a pronounced preference for para substitution in some cases. nih.gov

The trifluoromethoxy group is also one of the most lipophilic substituents known in organic chemistry. mdpi.comnih.gov This high lipophilicity can significantly enhance the ability of a molecule to permeate biological membranes, a critical factor in drug design. mdpi.com Sterically, the -OCF3 group is considerably bulkier than a methoxy (B1213986) (-OCH3) or a methyl (-CH3) group. mdpi.com This steric hindrance can provide a "shield" for adjacent parts of the molecule, protecting them from metabolic enzymes and thereby increasing the molecule's stability and duration of action in a biological system. mdpi.com The group itself is also exceptionally stable to chemical and thermal degradation. nih.gov

Research Scope and Objectives Pertaining to 3-Methoxy-5-(trifluoromethoxy)phenol

The compound this compound serves as a compelling subject for advanced chemical research due to its unique substitution pattern. It incorporates a phenol core, a methoxy group, and a trifluoromethoxy group, all positioned meta to one another. This specific arrangement creates a complex interplay of electronic and steric effects that warrants detailed investigation.

The primary research objectives for this compound would include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to access this compound and thoroughly characterizing its chemical structure and physical properties using modern spectroscopic and analytical techniques.

Reactivity Studies: Investigating the reactivity of the aromatic ring and the phenolic hydroxyl group. The opposing electronic influences of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group create a unique electronic landscape, and studying its effect on substitution reactions is of fundamental interest.

Application as a Building Block: Exploring the utility of this compound as a versatile building block for the synthesis of novel, highly functionalized molecules. The distinct properties conferred by the methoxy and trifluoromethoxy groups could be leveraged to create new candidates for medicinal chemistry, agrochemicals, or materials science applications.

By examining this specific molecule, researchers can gain deeper insights into the subtle effects of substituent interplay on the properties and reactivity of complex aromatic systems, potentially unlocking new avenues for the design of functional organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUDFUJUBOSJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Derivatization, and Synthetic Transformations of 3 Methoxy 5 Trifluoromethoxy Phenol

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis and Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-methoxy-5-(trifluoromethoxy)phenol ring is determined by the cumulative directing effects of the three substituents.

Hydroxyl (-OH) Group: As a strongly activating substituent, the hydroxyl group donates electron density to the aromatic ring primarily through a resonance effect (+M). This significantly enhances the ring's nucleophilicity and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. youtube.comlibretexts.org

Methoxy (B1213986) (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-director due to resonance-based electron donation. minia.edu.egyoutube.com It directs electrophiles to the C2, C4, and C6 positions.

Trifluoromethoxy (-OCF₃) Group: In stark contrast, the trifluoromethoxy group is a strongly deactivating substituent. While the oxygen atom can donate electrons via resonance, this effect is overwhelmingly negated by the powerful inductive electron withdrawal (-I) of the three fluorine atoms. This group deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C2, C6) relative to itself.

The combined influence of these groups results in a complex reactivity map. The positions C2, C4, and C6 are all subject to competing influences. However, the potent activating effects of the -OH and -OCH₃ groups are generally dominant over the deactivating -OCF₃ group. The C2 position is activated by both the hydroxyl (ortho) and methoxy (ortho) groups. The C4 position is activated by the hydroxyl (para) and methoxy (ortho) groups. The C6 position is activated by the hydroxyl (ortho) and methoxy (para) groups. Consequently, electrophilic substitution is anticipated to occur preferentially at positions 2, 4, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. researchgate.net

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Positions |

|---|---|---|---|---|

| -OH | C1 | +M > -I | Strongly Activating | C2, C4, C6 (ortho, para) |

| -OCH₃ | C3 | +M > -I | Activating | C2, C4, C6 (ortho, para) |

| -OCF₃ | C5 | -I >> +M | Strongly Deactivating | C2, C6 (meta) |

For nucleophilic aromatic substitution (SNAr), the trifluoromethoxy group's strong electron-withdrawing nature makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. youtube.com SNAr reactions typically require the presence of a good leaving group (such as a halide) on the ring. libretexts.orgnih.gov If a halogen were introduced at an ortho or para position relative to the -OCF₃ group, the molecule would be activated for SNAr at that position.

**3.2. Functional Group Transformations of the Phenolic Hydroxyl

The phenolic hydroxyl group is a prime site for functionalization, enabling the synthesis of a diverse range of derivatives.

The acidic proton of the phenolic hydroxyl can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This anion can subsequently react with various electrophiles, such as alkyl halides or sulfates, in a Williamson-type ether synthesis to yield the corresponding ethers. This transformation is fundamental for protecting the hydroxyl group or for introducing new functionalities into the molecule. Modern methods, including palladium-catalyzed cross-coupling reactions, have also been developed for the synthesis of diaryl ethers from phenols and aryl halides. scirp.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. beilstein-journals.orgnih.gov While the direct condensation with the phenol (B47542) itself is not standard, its corresponding aniline (B41778) derivative, 3-methoxy-5-(trifluoromethoxy)aniline, readily undergoes this reaction. For instance, the condensation of 3-methoxy-5-(trifluoromethyl)aniline (B1580975) with 2,3-dihydroxybenzaldehyde (B126233) yields the corresponding Schiff base, (Z)-3-({[3-methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. nih.gov This reaction highlights the utility of the core scaffold in synthesizing complex ligands and biologically relevant molecules. The general principle involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. researchgate.net

| Reaction Type | Reagents | Product Type | Description |

|---|---|---|---|

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | Alkyl Phenyl Ether | Forms an ether linkage by nucleophilic substitution, protecting the hydroxyl group or adding an alkyl chain. |

| Schiff Base Formation (via aniline derivative) | Aldehyde/Ketone (R'COR''), Acid catalyst | Schiff Base (Imine) | Condensation reaction between the corresponding aniline and a carbonyl compound to form a C=N bond. nih.gov |

Modifications of the Methoxy Group, including Demethylation Strategies

The methoxy group, while generally stable, can be cleaved to reveal a second phenolic hydroxyl group, a process known as demethylation. This transformation is crucial for synthesizing polyhydroxylated aromatic compounds. A variety of reagents are effective for demethylating aryl methyl ethers.

Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically employed in an inert solvent like dichloromethane (B109758) (DCM). mdpi.comnih.gov Other Lewis acids, such as aluminum chloride (AlCl₃), are also effective. researchgate.netgoogle.com Additionally, nucleophilic reagents based on sulfur, such as dodecanethiol or 3-mercaptopropionic acid, can achieve demethylation, often under high-temperature conditions. google.com In a molecule with multiple potential sites for reaction, such as this compound, achieving selective demethylation of the methoxy group without affecting the trifluoromethoxy group is a key synthetic challenge that depends on the chosen reagent and conditions.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temperature to room temperature | mdpi.comnih.gov |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvents | researchgate.netgoogle.com |

| Pyridinium Chloride | High temperature (melt) | google.com |

| Thiolates (e.g., EtSNa, Dodecanethiol) | High temperature, often in polar aprotic solvents | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org To utilize these methods, a halogenated derivative of this compound is first required. Based on the directing effects discussed in section 3.1, electrophilic halogenation (e.g., with Br₂ or I₂) would likely install a halogen at position C2, C4, or C6. This aryl halide can then serve as a versatile substrate for various coupling reactions.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl compounds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing aryl alkynes. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org It provides direct access to a wide range of substituted anilines. acs.orgresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Ar-R (C-C) | Biaryl or Alkyl-Aryl Compound |

| Sonogashira Coupling | R-C≡CH | Ar-C≡C-R (C-C) | Aryl Alkyne |

| Buchwald-Hartwig Amination | R₂NH | Ar-NR₂ (C-N) | Aryl Amine |

Chemo- and Regioselectivity in the Synthesis of Multi-Substituted Aromatic Systems

The synthesis of multi-substituted aromatic systems derived from this compound requires careful control of chemo- and regioselectivity. The challenge arises from the multiple reactive sites and the competing directing effects of the substituents. For example, in electrophilic substitution, achieving substitution at a single desired position (C2, C4, or C6) over the others can be difficult.

Strategic approaches to control selectivity include:

Protecting Groups: The highly activating phenolic hydroxyl can be temporarily converted to a less activating ether or ester group. This modification alters the electronic landscape of the ring, potentially favoring substitution at different positions in a subsequent step.

Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome of a reaction. For instance, sterically bulky electrophiles may favor substitution at the less hindered C4 or C6 positions over the C2 position.

Directed Ortho-Metalation (DoM): A substituent can be used to direct a strong base (like an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium species can then react with an electrophile. The phenolic hydroxyl is an excellent directing group for this type of transformation.

Aryne Chemistry: The generation of aryne intermediates from appropriately substituted precursors provides a powerful method for the regioselective synthesis of multi-substituted aromatics. nih.govbohrium.com

By strategically combining these transformations—aromatic substitution, functional group interconversion, and cross-coupling reactions—this compound can serve as a versatile building block for complex, highly functionalized aromatic molecules.

Oxidative and Reductive Transformations of the Aromatic Ring System

The aromatic ring of this compound possesses a unique electronic character due to the presence of both an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing trifluoromethoxy group (-OCF3), in addition to the activating hydroxyl group (-OH). This substitution pattern dictates the regioselectivity and feasibility of oxidative and reductive transformations. The hydroxyl and methoxy groups activate the ring towards electrophilic attack and oxidation, while the trifluoromethoxy group deactivates it. The positions ortho and para to the hydroxyl and methoxy groups are the most electron-rich and thus the most likely sites for reaction.

Oxidative Transformations:

Phenols are generally susceptible to oxidation, which can lead to a variety of products, including quinones, or result in dearomatization. rsc.org For phenols with electron-donating groups, oxidation is typically facile. However, the presence of the electron-withdrawing trifluoromethoxy group in this compound is expected to increase the oxidation potential compared to simple methoxyphenols.

Dearomatization: One potential oxidative transformation is dearomatization to form cyclohexadienones. Hypervalent iodine reagents have been effectively used for the ortho-selective oxidation of phenols to o-quinols. nih.gov In the case of this compound, oxidation would likely occur at the positions ortho to the strongly activating hydroxyl group. Furthermore, methods for the dearomatization of electron-poor phenols have been developed, suggesting that the deactivating effect of the trifluoromethoxy group may be overcome with appropriate reagents. nih.gov Catalytic asymmetric dearomatization reactions of phenols can also lead to chiral cyclohexadienones. rsc.orgbohrium.comacs.org

Oxidative Coupling: Phenols can undergo oxidative coupling to form C-C or C-O bonds. nih.govnih.gov This reaction can be influenced by the electronic nature of the substituents. While electron-rich phenols are readily oxidized and coupled, electron-withdrawing groups can make the phenol more resistant to oxidation. core.ac.uk For this compound, the presence of both activating and deactivating groups presents a complex case. Vanadium-based catalysts have been shown to be effective for the oxidative coupling of phenols, including those with electron-withdrawing groups. nih.govacs.org

A summary of potential oxidative transformations is presented in Table 1.

Table 1: Predicted Oxidative Transformations of this compound

| Transformation | Reagent/Catalyst | Predicted Product | Notes |

|---|---|---|---|

| Dearomatization | Hypervalent Iodine Reagents | Ortho-cyclohexadienone | Oxidation is directed by the hydroxyl group. |

Reductive Transformations:

Reduction of the aromatic ring of this compound can be achieved through methods like Birch reduction or catalytic hydrogenation, leading to cyclohexadienes or cyclohexanes, respectively.

Birch Reduction: The Birch reduction of aromatic rings using an alkali metal in liquid ammonia (B1221849) with a proton source is a powerful tool for generating 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents. adichemistry.com Electron-donating groups, like the methoxy group, direct the reduction to the ortho and meta positions. youtube.com Conversely, electron-withdrawing groups typically direct reduction to the ipso and para positions. masterorganicchemistry.com

For this compound, the hydroxyl group would be deprotonated under the basic reaction conditions, forming a phenoxide, which is a very strong electron-donating group and deactivates the ring towards reduction. adichemistry.comyoutube.com Therefore, protection of the hydroxyl group, for instance as a methyl ether, would likely be necessary for a successful Birch reduction. In the resulting 1,3-dimethoxy-5-(trifluoromethoxy)benzene, the two electron-donating methoxy groups would have a dominant directing effect over the electron-withdrawing trifluoromethoxy group, leading to the reduction of the ring at positions that leave the methoxy groups on the double bonds of the resulting cyclohexadiene.

Catalytic Hydrogenation: Catalytic hydrogenation of phenols typically leads to the corresponding cyclohexanols or cyclohexanes, depending on the reaction conditions and the catalyst used. rsc.orgmdpi.com This process involves the complete saturation of the aromatic ring. For this compound, catalytic hydrogenation would be expected to yield 3-Methoxy-5-(trifluoromethoxy)cyclohexanol. Various catalysts, such as rhodium, ruthenium, and palladium, are commonly employed for the hydrogenation of aromatic rings. mdpi.com The reaction generally requires elevated hydrogen pressure and temperature.

A summary of potential reductive transformations is presented in Table 2.

Table 2: Predicted Reductive Transformations of this compound

| Transformation | Reagent/Catalyst | Predicted Product | Notes |

|---|---|---|---|

| Birch Reduction (of protected phenol) | Na or Li in liquid NH3, alcohol | Dihydroanisole derivative | The hydroxyl group requires protection prior to the reaction. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, electronic distribution, and reactivity without the need for empirical measurements.

Density Functional Theory (DFT) Studies of Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Methoxy-5-(trifluoromethoxy)phenol, DFT would be used to explore its conformational landscape. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from the rotation around single bonds, such as the C-O bonds of the methoxy (B1213986) and trifluoromethoxy groups, and the C-OH bond of the hydroxyl group.

A typical study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key functional groups (hydroxyl, methoxy, and trifluoromethoxy) to map out the potential energy surface.

Geometry Optimization: Identifying the stationary points on the PES, which correspond to energy minima (stable conformers) and transition states. Calculations are often performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

Energy Analysis: Calculating the relative energies of each stable conformer to determine the most stable, or ground-state, geometry. The energy differences help in understanding the population distribution of conformers at a given temperature.

Without specific research on this compound, no data table of its stable conformers and their relative energies can be provided.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a phenol (B47542) derivative, these are typically located around the oxygen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is a common site of positive potential.

Green Regions: Represent areas of neutral or near-zero potential.

An MEP analysis for this compound would reveal how the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethoxy group (-OCF₃) influence the charge distribution across the aromatic ring and the hydroxyl group. However, no published MEP maps or associated charge distribution data for this specific molecule are available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

A theoretical study would calculate the energies of these orbitals and visualize their spatial distribution. For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenol ring and the oxygen atoms, while the LUMO distribution would be influenced by the electron-withdrawing substituents. Specific energy values and the resulting energy gap have not been reported.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals. Key insights from an NBO analysis include:

Charge Distribution: Provides a more detailed charge assignment to each atom than simple population analyses.

Hyperconjugation: Quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could reveal interactions between the lone pairs on the oxygen atoms and the antibonding orbitals (π*) of the benzene (B151609) ring.

This analysis would quantify the electronic influence of the methoxy and trifluoromethoxy groups on the phenolic system. No published NBO analysis for this compound exists.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict vibrational spectra (FT-IR and FT-Raman), which can then be compared with experimental data to confirm molecular structure and vibrational assignments.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates for an optimized molecular geometry. These calculations yield a set of normal modes of vibration, each with a specific frequency and intensity.

DFT Calculations: Typically performed using methods like B3LYP/6-311++G(d,p) to obtain harmonic vibrational frequencies.

Scaling Factors: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.

Vibrational Assignments: Each calculated frequency is assigned to a specific type of molecular motion (e.g., O-H stretch, C=C ring stretch, C-F stretch).

A computational study on this compound would produce a list of theoretical IR and Raman frequencies and their corresponding assignments. This data is currently not available in the scientific literature.

| Vibrational Mode Assignment | Theoretical (Scaled) FT-IR | Theoretical (Scaled) FT-Raman |

|---|---|---|

| O-H Stretch | Data Not Available | Data Not Available |

| Aromatic C-H Stretch | Data Not Available | Data Not Available |

| C=C Ring Stretch | Data Not Available | Data Not Available |

| C-F Stretch | Data Not Available | Data Not Available |

| C-O-C Stretch (Methoxy) | Data Not Available | Data Not Available |

While a robust framework for the computational and theoretical investigation of this compound exists, the specific application of these methods to the molecule has not been reported in peer-reviewed literature. The generation of the detailed data required to populate the sections above would necessitate a dedicated computational chemistry research project.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool in computational chemistry for verifying molecular structures and understanding their electronic environments. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors with high accuracy. mdpi.com This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.

For this compound, a computational study would typically commence with the optimization of its molecular geometry using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com Once the lowest energy conformation is found, the GIAO method is applied at the same level of theory to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C).

To convert these absolute shielding values into chemically relevant chemical shifts (δ), the calculated isotropic shielding constant (σ_iso) of each nucleus in the target molecule is subtracted from the σ_iso of a reference standard, typically tetramethylsilane (TMS), calculated at the identical level of theory.

δ_pred = σ_ref - σ_calc

The predicted chemical shifts for this compound would be influenced by the electronic effects of its substituents. The methoxy (-OCH₃) group at the meta-position relative to the hydroxyl group is expected to exert an electron-donating effect through resonance, shielding the aromatic carbons and protons. Conversely, the trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, leading to a deshielding effect on nearby nuclei. The phenolic hydroxyl (-OH) group also influences the electronic distribution within the ring. Computational analysis allows for a precise quantification of these competing electronic effects on the chemical shift of each specific atom in the molecule.

A comparison between the theoretically predicted and experimentally obtained NMR data serves as a rigorous confirmation of the compound's structure. The data from such a predictive study would typically be presented as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (-OH) | Data not available | - |

| C2 | Data not available | Data not available |

| C3 (-OCH₃) | Data not available | - |

| C4 | Data not available | Data not available |

| C5 (-OCF₃) | Data not available | - |

| C6 | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available |

| -OCF₃ | Data not available | - |

UV-Vis Electronic Absorption Spectra Predictions and Excitonic Properties

Theoretical calculations of UV-Vis electronic absorption spectra provide fundamental insights into the electronic structure and transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for predicting the excitation energies and oscillator strengths that characterize a UV-Vis spectrum. researchgate.net

The process for this compound would involve using its previously optimized ground-state geometry to perform TD-DFT calculations. These calculations solve for the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths (f), which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be dominated by π → π* transitions within the phenyl ring. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the primary electronic transition. The substituents on the aromatic ring significantly modulate the energies of these frontier orbitals. The electron-donating methoxy and hydroxyl groups generally raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethoxy group lowers the energy of the LUMO. This collective action tends to reduce the HOMO-LUMO energy gap, which would theoretically result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol.

Analysis of the excitonic properties involves examining the composition of the molecular orbitals involved in the main electronic transitions. This reveals the charge transfer characteristics upon photoexcitation, showing how electron density is redistributed from one part of the molecule to another. For instance, calculations can show whether an excitation has significant charge-transfer character from the methoxy/hydroxyl-bearing part of the ring to the trifluoromethoxy-substituted region.

The predicted spectral data from a TD-DFT calculation on this compound would be organized as shown in the conceptual table below.

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Simulation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry offers a powerful lens for examining the intricate details of chemical reactions, allowing for the simulation of reaction mechanisms and the characterization of elusive transition states. For a target molecule like this compound, theoretical investigations can elucidate the energetics and feasibility of potential synthetic pathways, guiding experimental efforts.

A plausible synthetic route could involve the nucleophilic aromatic substitution on a suitably activated precursor, such as 3,5-dimethoxyphenol, followed by selective demethylation or other functional group interconversions. Computational modeling can be employed to map the potential energy surface for such a reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products.

Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are located using specialized optimization algorithms. A key validation of a true TS is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystalline solid. nih.govscirp.org This analysis requires a crystal structure, typically obtained from single-crystal X-ray diffraction, which is not publicly available for this compound. However, a theoretical exploration of its potential interactions can be performed.

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of the pro-molecule (the molecule of interest) dominates that of all other surrounding molecules. This surface can be color-mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, indicating key interactions. nih.gov

For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of robust O-H···O hydrogen bonds, which often dictate the primary structural motifs in the crystal packing of phenols.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Other Weak Interactions: Due to the presence of fluorine and oxygen atoms, weaker C-H···O and C-H···F hydrogen bonds are also plausible. The highly polar -OCF₃ group would also contribute to dipole-dipole interactions.

A hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld analysis, is presented below.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| F···H / H···F | Data not available |

| C···H / H···C | Data not available |

| C···C (π-stacking) | Data not available |

| Other | Data not available |

Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Based on the structure of 3-Methoxy-5-(trifluoromethoxy)phenol, the following signals would be anticipated in its ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary.)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||||

|---|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹⁹F Coupling) |

| Ar-H (H2/H6) | ~6.5 - 6.7 | Doublet or Multiplet | C-O (Phenol) | ~158-160 | Singlet |

| Ar-H (H4) | ~6.3 - 6.5 | Triplet or Multiplet | C-O (Methoxy) | ~160-162 | Singlet |

| -OCH₃ | ~3.7 - 3.9 | Singlet | C-OCF₃ | ~149-151 | Quartet |

| -OH | ~5.0 - 6.0 (variable) | Broad Singlet | Ar-C (C2/C6) | ~105-108 | Singlet |

| Ar-C (C4) | ~101-103 | Singlet | |||

| -OCH₃ | ~55-57 | Singlet | |||

| -OCF₃ | ~120-122 | Quartet (¹JCF) |

For unambiguous assignment of the proton and carbon signals, multi-dimensional NMR experiments are critical.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For this molecule, it would confirm the coupling relationships between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy (B1213986) protons to the methoxy carbon.

Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this group typically appears in the range of -56 to -60 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu The precise chemical shift would be influenced by the electronic effects of the methoxy and hydroxyl groups on the aromatic ring.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying functional groups.

Table 2: Expected Vibrational Bands for this compound (Note: These are characteristic frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 | Weak/Not prominent | Broad, Strong (IR) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H (Methoxy) | Stretching | 2850-2960 | 2850-2960 | Medium (IR/Raman) |

| C=C (Aromatic) | Ring Stretching | 1580-1610, 1450-1500 | 1580-1610 | Strong (IR/Raman) |

| C-O (Aryl Ether) | Asymmetric Stretching | 1200-1275 | Prominent | Strong (IR) |

| C-F (in OCF₃) | Stretching | 1100-1250 | Prominent | Very Strong (IR) |

The IR spectrum would be dominated by a broad O-H stretching band for the phenolic hydroxyl group and very strong C-F stretching bands from the trifluoromethoxy group. mdpi.comacs.org The Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching modes. longdom.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₇F₃O₃, with a calculated molecular weight of approximately 208.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 208. Key fragmentation pathways for phenols and ethers could include:

Loss of a methyl radical (•CH₃) : from the methoxy group, leading to a fragment at m/z 193.

Loss of a trifluoromethyl radical (•CF₃) : a common fragmentation for trifluoromethyl-containing compounds, resulting in a fragment at m/z 139.

Loss of carbon monoxide (CO) : characteristic of phenols, which could occur after initial fragmentation, leading to further daughter ions. docbrown.info

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically the π→π* transitions in conjugated systems like benzene rings. docbrown.info Phenolic compounds generally exhibit two primary absorption bands in the ultraviolet region. researchgate.netnih.gov For this compound, absorptions are expected around 220 nm and 270-280 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands would be influenced by the substitution pattern and the solvent used for the analysis. The hydroxyl and methoxy groups (auxochromes) are expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination and Disorder Analysis

Should this compound be a crystalline solid at room temperature, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:

Bond lengths and angles : Confirming the geometry of the aromatic ring and substituent groups.

Conformation : Determining the orientation of the methoxy and trifluoromethoxy groups relative to the phenyl ring.

Intermolecular interactions : Identifying and characterizing hydrogen bonding involving the phenolic -OH group and other potential non-covalent interactions that dictate the crystal packing.

This method is the gold standard for absolute structure confirmation but is contingent upon the ability to grow a single, high-quality crystal suitable for diffraction.

Potential Applications As Synthetic Building Blocks and Research Scaffolds

Precursor in the Synthesis of Complex Organic Molecules with Advanced Architectures

The strategic placement of the hydroxyl, methoxy (B1213986), and trifluoromethoxy groups on the aromatic ring allows for selective chemical modifications, positioning 3-Methoxy-5-(trifluoromethoxy)phenol as a versatile precursor. Phenolic compounds are fundamental building blocks for creating complex organic structures, including bioactive natural products. encyclopedia.pubmdpi.com The hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic aromatic substitution. The methoxy group can potentially be demethylated to reveal a second hydroxyl group, offering another site for reaction. encyclopedia.pub This multi-functionality enables its use in multi-step syntheses to generate molecules with advanced and diverse architectures.

Scaffold for Design of Novel Functional Materials and Polymers

Phenolic derivatives are crucial in materials science, serving as monomers or key intermediates for high-performance polymers and functional materials. chemimpex.com For instance, related bisphenol monomers are used to prepare specialized ionic aromatic polymers for applications like membranes. nih.gov The incorporation of fluorinated groups like trifluoromethoxy into polymer backbones is a well-established strategy to improve thermal stability, chemical resistance, and dielectric properties. nih.gov Therefore, this compound represents a potential scaffold for developing novel fluorinated polymers and materials with enhanced durability and specific electronic characteristics, suitable for use in electronics or advanced coatings. chemimpex.comnih.gov

Intermediate in Academic Agrochemical Research (Focus on Synthetic Utility and Derivatization)

In agrochemical research, the trifluoromethoxy group is a significant substituent used in the design of modern herbicides and pesticides. beilstein-journals.org Phenolic ethers are common substructures in many active agrochemical compounds. Research into novel herbicides has involved the synthesis of complex molecules derived from precursors like 3-(trifluoromethyl)phenol, indicating the utility of such scaffolds. researchgate.net The synthetic versatility of this compound allows for various derivatizations, enabling academic researchers to create libraries of novel compounds for screening and development of next-generation agrochemicals with potentially improved efficacy and environmental profiles. atomfair.comchemimpex.com

Building Block in Academic Medicinal Chemistry Synthesis and Lead Compound Modification (Focus on synthetic methodology, not biological activity or clinical trials)

The trifluoromethoxy group is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and cell membrane permeability. atomfair.combeilstein-journals.org As a substituted phenol (B47542), this compound serves as a valuable starting material in medicinal chemistry for the synthesis of new chemical entities. Its reactive sites—the hydroxyl group and the aromatic ring—can be modified through various organic reactions to build more complex drug-like molecules. chemimpex.com Methodologies involving related m-aryloxy phenols have been used to create intermediates for compounds with potential therapeutic applications, demonstrating the synthetic importance of this class of molecules in drug discovery workflows. mdpi.comnih.gov

Role in Mechanistic Organic Chemistry Studies

Substituted aromatic compounds are frequently used in studies aimed at elucidating organic reaction mechanisms. The distinct electronic nature of the methoxy group (electron-donating) and the trifluoromethoxy group (electron-withdrawing) on the same aromatic ring makes this compound an interesting substrate for mechanistic investigations. nih.gov For example, it could be used to study the regioselectivity of electrophilic aromatic substitution reactions or to probe the electronic effects on the reactivity of the phenolic hydroxyl group. Such studies are crucial for developing new synthetic methods and for gaining a deeper understanding of fundamental chemical principles. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-5-(trifluoromethoxy)phenol, and what methodological considerations are critical for optimizing yield?

- Answer: A plausible synthetic route involves etherification or nucleophilic aromatic substitution. For example, trifluoromethoxy groups can be introduced via reaction of a phenol precursor with trifluoromethylating agents (e.g., trifluoromethanesulfonate derivatives) under basic conditions . Protecting group strategies (e.g., methoxy group retention via selective deprotection) may be necessary. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (as in ) are critical for isolating the product . Solvent choice (e.g., THF) and catalysts (e.g., triethylamine) influence reaction kinetics and side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Combine analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% threshold) using reverse-phase columns and UV detection .

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., H NMR for methoxy protons at δ 3.8–4.0 ppm and F NMR for -OCF groups at δ -55 to -60 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .

- X-ray Crystallography: Resolve crystal structure using SHELXL for small-molecule refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Follow hazard mitigation strategies:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts .

- Storage: Keep in airtight containers away from light and moisture to prevent decomposition .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?

- Answer: The trifluoromethoxy group (-OCF) is a strong electron-withdrawing group due to its inductive (-I) effect, directing electrophiles to meta/para positions. In contrast, the methoxy group (-OCH) is electron-donating via resonance (+M), activating ortho/para positions. Competitive directing effects require computational analysis (e.g., DFT calculations) to predict regioselectivity in reactions like nitration or halogenation . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via F NMR) is recommended .

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

- Answer: Discrepancies in NMR or MS data may arise from tautomerism, solvatomorphism, or impurities. Strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) .

- Crystallographic Validation: Resolve ambiguous substituent positions via single-crystal X-ray diffraction .

- Advanced MS/MS Fragmentation: Differentiate isobaric ions using collision-induced dissociation (CID) .

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a CNS agent?

- Answer: Design in vitro assays targeting receptors with known sensitivity to trifluoromethoxy motifs (e.g., CRF1 antagonism, as in ):

- Receptor Binding Assays: Use radiolabeled ligands to measure IC values .

- Cellular Models: Assess neuroprotective effects in SH-SY5Y cells under oxidative stress .

- Metabolic Stability: Evaluate hepatic clearance using microsomal incubation and LC-MS quantification .

Q. What computational tools are suitable for predicting the physicochemical properties (e.g., logP, solubility) of this compound?

- Answer: Use software like Schrödinger’s QikProp or ACD/Labs to estimate:

- logP: Experimental logP for similar compounds is ~2.08 (e.g., 3-(trifluoromethoxy)benzyl alcohol) .

- Aqueous Solubility: Predict via Hansen solubility parameters; experimental validation via shake-flask method is advised .

- pKa: The phenolic -OH group typically has a pKa ~10, but electron-withdrawing -OCF may lower it to ~8.5 .

Methodological Notes

- Contradictory Data: Cross-validate synthetic yields and spectral data across multiple batches to identify systematic errors .

- Advanced Instrumentation: Synchrotron X-ray sources enhance resolution for challenging crystallographic refinements .

- Safety Compliance: Align protocols with ECHA guidelines for handling fluorinated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.